1-(6-Chloro-1,3-benzodioxol-5-yl)acetone

Lipophilicity Drug-likeness Permeability

1-(6-Chloro-1,3-benzodioxol-5-yl)acetone (CAS 1097726-08-3), also systematically named 1-(6-chloro-1,3-benzodioxol-5-yl)propan-2-one, is a chlorinated benzodioxole ketone with molecular formula C₁₀H₉ClO₃ and molecular weight 212.63 g/mol. It is a crystalline solid with a reported melting point of 79–80 °C and a predicted boiling point of 310.1 ± 42.0 °C.

Molecular Formula C10H9ClO3
Molecular Weight 212.63 g/mol
CAS No. 1097726-08-3
Cat. No. B14027486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Chloro-1,3-benzodioxol-5-yl)acetone
CAS1097726-08-3
Molecular FormulaC10H9ClO3
Molecular Weight212.63 g/mol
Structural Identifiers
SMILESCC(=O)CC1=CC2=C(C=C1Cl)OCO2
InChIInChI=1S/C10H9ClO3/c1-6(12)2-7-3-9-10(4-8(7)11)14-5-13-9/h3-4H,2,5H2,1H3
InChIKeyZELNDXTZPZLUJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Chloro-1,3-benzodioxol-5-yl)acetone (CAS 1097726-08-3): Chemical Identity and Core Properties for Procurement Evaluation


1-(6-Chloro-1,3-benzodioxol-5-yl)acetone (CAS 1097726-08-3), also systematically named 1-(6-chloro-1,3-benzodioxol-5-yl)propan-2-one, is a chlorinated benzodioxole ketone with molecular formula C₁₀H₉ClO₃ and molecular weight 212.63 g/mol . It is a crystalline solid with a reported melting point of 79–80 °C and a predicted boiling point of 310.1 ± 42.0 °C . The compound features a 1,3-benzodioxole (methylenedioxybenzene) core bearing a chlorine atom at the 6-position and an acetonyl side chain at the 5-position. It is primarily employed as a synthetic building block in medicinal chemistry programs, most notably as an intermediate in the preparation of spirocyclic serine protease inhibitors targeting the hepatitis C virus NS3-NS4A protease [1].

Why 1-(6-Chloro-1,3-benzodioxol-5-yl)acetone Cannot Be Replaced by Unsubstituted Piperonylacetone or Other In-Class Ketones


Although 1-(6-chloro-1,3-benzodioxol-5-yl)acetone shares its benzodioxole scaffold with the widely available fragrance ingredient piperonylacetone (CAS 55418-52-5), the 6-chloro substituent fundamentally alters the compound's physicochemical and electronic profile in ways that are critical for its downstream utility. The chlorine atom increases lipophilicity (XLogP3-AA = 2 [1] vs. an estimated ~1.5 for piperonylacetone), elevates the melting point by approximately 25–30 °C (79–80 °C vs. 49–54 °C ), and modifies the electron density of the aromatic ring, thereby influencing reactivity in cross-coupling, nucleophilic substitution, and heterocycle-forming reactions. In the context of the Vertex HCV protease inhibitor patents, the 6-chloro-1,3-benzodioxole motif appears as a specific substructure within complex spirocyclic inhibitors, implying that the chlorine atom is not merely a spectator but contributes to target binding, metabolic stability, or both [2]. Simple replacement with the des-chloro analogue or with 6-chloropiperonal (the aldehyde oxidation-state variant) would either abolish the requisite ketone functionality or remove the halogen-dependent properties essential for the intended structure–activity relationship, making generic substitution scientifically unjustified.

Quantitative Differentiation Evidence for 1-(6-Chloro-1,3-benzodioxol-5-yl)acetone Versus Closest Structural Analogs


Lipophilicity Advantage: XLogP3-AA of 2 for the 6-Chloro Derivative Versus Estimated ~1.5 for Piperonylacetone

The 6-chloro substituent increases the computed partition coefficient of 1-(6-chloro-1,3-benzodioxol-5-yl)acetone relative to the unsubstituted piperonylacetone. PubChem reports an XLogP3-AA value of 2 for the target compound [1]. Although an experimentally measured LogP for the des-chloro analog piperonylacetone (CAS 55418-52-5) is not available, its predicted XLogP3-AA is approximately 1.5 based on its molecular formula C₁₁H₁₂O₃ and the absence of the electron-withdrawing chlorine [2]. This ΔLogP of ~0.5 units translates to an approximately threefold increase in octanol–water partition coefficient, which may enhance membrane permeability and alter pharmacokinetic distribution in drug discovery settings.

Lipophilicity Drug-likeness Permeability

Melting Point Elevation: 79–80 °C vs. 49–54 °C for Piperonylacetone Indicative of Enhanced Crystalline Lattice Stability

1-(6-Chloro-1,3-benzodioxol-5-yl)acetone exhibits a melting point of 79–80 °C , which is 25–31 °C higher than the 49–54 °C reported for the unsubstituted piperonylacetone . This elevation is consistent with the increased molecular polarizability and dipole moment introduced by the aryl chlorine, leading to stronger intermolecular interactions in the solid state. The higher melting point facilitates handling, storage, and purification (e.g., recrystallization) under ambient conditions, whereas piperonylacetone may require cold storage to maintain solid integrity.

Solid-state properties Crystallinity Formulation

Validated Synthetic Route with Reported 76% Yield via Knochel-Type Magnesium Insertion into 6-Chloropiperonyl Chloride

A specific and reproducible synthetic route to 1-(6-chloro-1,3-benzodioxol-5-yl)acetone has been reported by Metzger, Piller, and Knochel, wherein 6-chloropiperonyl chloride undergoes direct magnesium insertion in the presence of LiCl and ZnCl₂ to generate the corresponding benzylic zinc chloride, which is subsequently trapped with acetyl chloride, affording the target ketone in 76% isolated yield [1]. This method leverages the functional-group tolerance of organozinc chemistry and avoids the use of highly reactive organolithium or Grignard reagents that might be incompatible with the chlorobenzodioxole core. In contrast, synthesis of the des-chloro analog piperonylacetone via classical aldol condensation of piperonal with acetone requires hydrogenation and typically yields variable purity .

Synthetic methodology Process chemistry Organozinc intermediates

Documented Role as Key Intermediate in Vertex HCV NS3-NS4A Protease Inhibitor Program

1-(6-Chloro-1,3-benzodioxol-5-yl)acetone is explicitly listed as a synthetic intermediate in European Patent EP2631238A1, assigned to Vertex Pharmaceuticals Incorporated, which discloses spirocyclic inhibitors of the hepatitis C virus NS3-NS4A serine protease [1]. The patent encompasses multiple clinical candidates and advanced leads for HCV treatment. The 6-chloro-1,3-benzodioxole substructure appears in the context of complex macrocyclic and spirocyclic scaffolds, suggesting that the chloro substituent plays a non-trivial role in the pharmacophore. By contrast, the unsubstituted piperonylacetone is primarily documented as a fragrance ingredient (FEMA GRAS) and is not cited in the same antiviral patent families [2].

Antiviral HCV Protease inhibitor Medicinal chemistry

Electronic Modulation by 6-Chloro Substitution: Impact on Aromatic Ring Reactivity Relative to Des-Chloro and 6-Fluoro Analogs

The chlorine atom at the 6-position exerts both electron-withdrawing inductive (–I) and electron-donating resonance (+M) effects on the benzodioxole ring, creating a unique electronic profile distinct from the unsubstituted, 6-fluoro, or 6-bromo congeners. While direct Hammett σ values for this specific scaffold are not tabulated, the chlorine substituent is expected to deactivate the ring toward electrophilic aromatic substitution relative to piperonylacetone while simultaneously providing a synthetic handle for further functionalization via transition-metal-catalyzed cross-coupling (e.g., Buchwald–Hartwig amination, Suzuki–Miyaura coupling) that is not available with the des-chloro analog [1]. The 6-fluoro analog, in contrast, would present different leaving-group aptitude and C–F bond stability that may be less suited to late-stage diversification [2].

Electronic effects Reactivity Hammett parameters Cross-coupling

GC-MS Spectral Fingerprint Available for Identity Confirmation and Purity Assessment in Quality Control Workflows

A GC-MS spectrum for 1-(6-chloro-1,3-benzodioxol-5-yl)acetone is available in the NIST mass spectral library (NIST Number 378964), with characteristic fragment ions at m/z 169 (base peak), m/z 171 (isotopic peak for ³⁷Cl), and m/z 43 (acetyl fragment) [1]. This spectral signature provides a definitive analytical reference for identity confirmation and purity assessment by GC-MS. The diagnostic chlorine isotopic pattern (³⁵Cl:³⁷Cl ≈ 3:1) observed in the m/z 169/171 doublet offers unambiguous evidence of the chloro substituent and distinguishes the compound from the des-chloro analog piperonylacetone, whose mass spectrum lacks this characteristic isotopic signature [2].

Analytical chemistry GC-MS Quality control Identity testing

Procurement-Driven Application Scenarios for 1-(6-Chloro-1,3-benzodioxol-5-yl)acetone in Medicinal Chemistry and Process Research


HCV Antiviral Drug Discovery: Synthesis of NS3-NS4A Protease Inhibitor Building Blocks

1-(6-Chloro-1,3-benzodioxol-5-yl)acetone serves as a key intermediate in the construction of spirocyclic HCV NS3-NS4A protease inhibitors as disclosed in Vertex patent EP2631238A1 [1]. Researchers pursuing novel antiviral agents against hepatitis C can procure this compound to access the 6-chloro-1,3-benzodioxole pharmacophore embedded in advanced leads, leveraging the validated 76%-yield Knochel synthetic route for reliable scale-up [2].

Kinase and Serine Protease Inhibitor SAR Exploration via Aryl Chloride Late-Stage Diversification

The aryl chloride handle present in 1-(6-chloro-1,3-benzodioxol-5-yl)acetone makes it an attractive core for structure–activity relationship (SAR) studies where Pd-catalyzed cross-coupling reactions are employed to introduce diverse amine, boronate, or alkene substituents at the 6-position [1]. This late-stage diversification strategy is not accessible with the des-chloro analog piperonylacetone, giving the 6-chloro derivative a distinct advantage in medicinal chemistry library synthesis.

Analytical Reference Standard for GC-MS Identity Testing and Impurity Profiling

With a NIST-verified GC-MS spectrum (NIST #378964) featuring a diagnostic ³⁵Cl/³⁷Cl isotopic doublet at m/z 169/171 [1], the compound is well-suited as a reference standard for identity confirmation and purity assessment in quality control workflows. Contract research organizations and pharmaceutical analytical departments can use this spectral fingerprint to verify incoming material identity without developing de novo analytical methods.

Process Chemistry Development: Benchmarking Synthetic Efficiency Using the Knochel Organozinc Route

The reported 76% isolated yield via Mg/Zn insertion into 6-chloropiperonyl chloride [1] provides a quantitative benchmark for process chemists optimizing the synthesis of 1-(6-chloro-1,3-benzodioxol-5-yl)acetone at pilot or commercial scale. This route avoids protecting-group manipulations and uses commercially available starting materials (6-chloropiperonyl chloride, acetyl chloride), making it a practical starting point for cost-of-goods analysis and route scouting.

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